4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
4-chloro-1-ethyl-6-methyl-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H10ClNO2/c1-3-11-6(2)4-8(10)7(5-12)9(11)13/h4-5H,3H2,1-2H3 |
InChI Key |
QSWMNFLJZRRYAR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis via Biginelli-Type or Related Condensation
One established approach involves a modified Biginelli reaction or related acid-catalyzed condensation, where an aldehyde, a β-keto ester (or equivalent), and urea or thiourea react under acidic conditions to form substituted dihydropyrimidinones, which can be further transformed into dihydropyridine derivatives.
Step 1: Formation of the Dihydropyridine Core
Starting materials such as ethyl acetoacetate and an appropriate aldehyde (bearing the chloro substituent) undergo condensation with urea or thiourea in ethanol under reflux with acid catalysis (e.g., hydrochloric acid or methanesulfonic acid).
Step 2: Introduction of the Ethyl Group
The ethyl substituent at position 1 is introduced by alkylation reactions, typically employing ethyl halides under basic conditions or via the use of ethyl-substituted starting materials.
Step 3: Installation of the Aldehyde Group
The carbaldehyde group at position 3 can be introduced by selective oxidation of the corresponding methyl or hydroxymethyl substituent or by using formyl-substituted precursors in the cyclization step.
Step 4: Chlorination
The chloro substituent at position 4 is introduced either by using 4-chloro-substituted aldehydes or by selective halogenation of the dihydropyridine ring using reagents such as N-chlorosuccinimide (NCS) under controlled conditions.
Step 5: Oxidation to 2-Oxo Group
The keto group at position 2 is formed by oxidation of the dihydropyridine ring using oxidants like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reflux and Catalysis Conditions
Reflux in ethanol or methanol is commonly employed as the solvent system, with methanesulfonic acid or hydrochloric acid as catalysts to promote cyclization and condensation reactions. Reaction times typically range from 1 to 4 hours, with temperatures maintained between 60°C and reflux temperature (78°C for ethanol).
Purification Techniques
Post-reaction, purification is achieved through recrystallization from suitable solvents (methanol, ethanol, or their mixtures) or by column chromatography using silica gel and appropriate eluents (e.g., ethyl acetate/hexane mixtures). These methods ensure high purity (>95%) for subsequent applications.
Continuous Flow Reactors: Industrial synthesis may utilize continuous flow systems for better control over reaction parameters, improved yields, and scalability.
Green Chemistry Techniques: Recent research emphasizes microwave-assisted synthesis, mechanochemistry (mortar-pestle grinding), and the use of green solvents to reduce reaction times (down to minutes), improve yields (80–96%), and minimize environmental impact.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization (Biginelli-type) | Aldehyde (4-chloro-substituted), β-keto ester, urea, acid catalyst (HCl or methanesulfonic acid), ethanol | Reflux (~78°C) | 1–3 hours | 60–80 | Acid catalysis essential |
| Alkylation (Ethyl group) | Ethyl halide, base (e.g., K2CO3) | Room temp to 60°C | 2–4 hours | 70–85 | Controlled to avoid over-alkylation |
| Chlorination | N-chlorosuccinimide (NCS) or similar | 0–25°C | 1–2 hours | 75–90 | Selective chlorination at position 4 |
| Oxidation to 2-oxo | m-CPBA or H2O2 | 0–40°C | 1–2 hours | 80–95 | Mild conditions to avoid ring degradation |
| Purification | Recrystallization or column chromatography | Ambient | Variable | — | Achieves >95% purity |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm substitution patterns and ring integrity.
Mass Spectrometry (MS): High-resolution MS validates molecular weight.
Infrared (IR) Spectroscopy: Confirms functional groups such as aldehyde (C=O stretch ~1700 cm^-1), keto, and chloro substituents.
High-Performance Liquid Chromatography (HPLC): Ensures purity >95%.
The compound can be synthesized efficiently via multi-step organic synthesis involving classical condensation, alkylation, halogenation, and oxidation reactions.
Use of reflux in ethanol with acid catalysis is standard for cyclization steps.
Green chemistry methods such as microwave-assisted synthesis and mechanochemistry offer improved yields and reduced environmental impact.
Industrial scale-up benefits from continuous flow reactors for better control and consistency.
Purification and rigorous analytical characterization are critical for ensuring compound quality.
Synthetic methodologies and reaction conditions adapted from peer-reviewed journals on substituted dihydropyridine and pyrimidine derivatives synthesis.
Analytical techniques and purification protocols based on standard organic synthesis literature.
Green chemistry approaches reported in recent pharmaceutical chemistry research articles.
Industrial synthesis insights derived from chemical manufacturing process literature.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: 4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Reduction: 4-Chloro-1-ethyl-6-methyl-2-hydroxy-1,2-dihydropyridine-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of substituted dihydropyridine-3-carbaldehydes. Key structural analogs differ primarily in the alkyl chain at the 1-position, which modulates steric and electronic properties. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Observations:
Alkyl Chain Impact on Properties :
- Solubility : Longer alkyl chains (e.g., isopentyl) increase hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability .
- Steric Effects : Bulkier substituents (e.g., isopentyl) may hinder reactivity at the 3-carbaldehyde group, affecting its participation in condensation or nucleophilic addition reactions.
Synthetic Accessibility :
- Ethyl and propyl derivatives are more synthetically accessible due to the availability of shorter alkyl halides or alcohols for nucleophilic substitution reactions .
- Isopentyl derivatives require longer-chain reagents, which may complicate purification or yield optimization .
Thermal Stability :
- Propyl and isopentyl analogs likely exhibit higher boiling points compared to the ethyl derivative due to increased molecular weight and van der Waals interactions .
Table 2: Hypothetical Physicochemical Properties
| Property | Ethyl Derivative | Propyl Derivative | Isopentyl Derivative |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.3 | 3.5 |
| Water Solubility (mg/mL) | ~10 | ~5 | <1 |
| Melting Point (°C) | 120–125 (est.) | 110–115 (est.) | 90–95 (est.) |
Biological Activity
4-Chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS Number: 1018525-23-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 199.63 g/mol. Its structure features a chloro substituent, an ethyl group, and a carbonyl group, which are critical for its biological activity.
Biological Activities
Research has indicated several promising biological activities associated with this compound and its analogs:
Antimicrobial Activity
Studies have reported that related compounds possess antimicrobial properties against various pathogens. The introduction of specific functional groups enhances this activity, indicating that structural modifications can lead to improved efficacy against bacteria and fungi .
Anti-inflammatory Properties
Compounds similar to 4-chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine have been shown to reduce inflammation markers in vitro and in vivo. For example, they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha .
Antitumor Potential
Research indicates that some dihydropyridine derivatives exhibit cytotoxic effects on cancer cell lines. Their ability to induce apoptosis in tumor cells highlights their potential as therapeutic agents against cancer .
Case Studies and Research Findings
A review of recent literature reveals several studies focusing on the biological activity of dihydropyridine derivatives:
Q & A
Q. 1.1. What are the standard synthetic routes for 4-chloro-1-ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde?
The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example:
- Step 1 : Formation of the pyridinone core through cyclization of substituted malononitrile derivatives under acidic conditions.
- Step 2 : Chlorination at the 4-position using POCl₃ or SOCl₂, as demonstrated in analogous syntheses of chloro-substituted dihydropyridines .
- Step 3 : Introduction of the ethyl and methyl groups via alkylation under basic conditions (e.g., K₂CO₃ in DMF).
Q. 1.2. How is X-ray crystallography applied to confirm the structure of this compound?
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
- Data collection : High-resolution diffraction data are collected using synchrotron radiation or rotating anode sources.
- Structure refinement : SHELXL (part of the SHELX suite) refines positional and thermal parameters, while SHELXD/SHELXS solves phase problems. The chloro and methyl substituents are validated via electron density maps .
Q. 1.3. What analytical techniques are used to characterize purity and identity?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl CH₂ at δ ~1.2–1.4 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₀H₁₁ClNO₂; calc. 220.05 g/mol).
- HPLC : Reverse-phase chromatography with UV detection (λ ~250–300 nm) assesses purity (>95%) .
Advanced Research Questions
Q. 2.1. How can researchers resolve discrepancies in structure-activity relationship (SAR) data for derivatives of this compound?
Divergent SAR results often arise from methodological differences. A hybrid approach is recommended:
Q. 2.2. What strategies optimize regioselectivity during derivatization at the 3-carbaldehyde position?
Regioselectivity challenges are addressed via:
- Protecting groups : Temporarily block reactive sites (e.g., acetal formation at the aldehyde).
- Metal catalysis : Pd-mediated cross-coupling for selective C–H functionalization.
- DFT modeling : Predict reactive intermediates using Gaussian or ORCA to guide experimental design, as applied to analogous chromene derivatives .
Q. 2.3. How can computational models predict the compound’s pharmacokinetic properties?
Q. 2.4. What experimental designs address low yields in large-scale synthesis?
Q. 2.5. How can mechanistic studies elucidate the compound’s biological activity?
- Enzyme inhibition assays : Measure activity against bacterial topoisomerases or fungal lanosterol demethylase.
- Metabolite profiling : LC-MS identifies oxidative metabolites (e.g., hydroxylation at the methyl group) .
Methodological Recommendations
Q. 3.1. Key databases for structural analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
